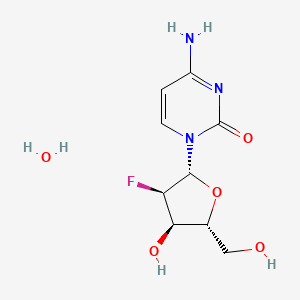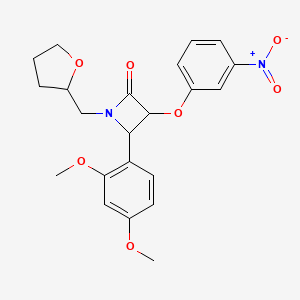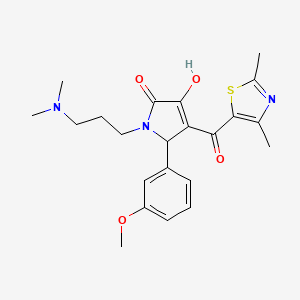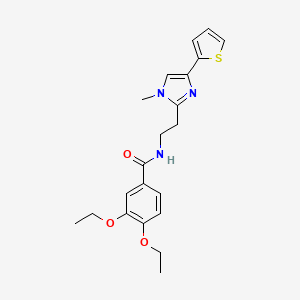
2-Bromo-N-(2,4-dimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-N-(2,4-dimethoxyphenyl)propanamide” is a chemical compound with the empirical formula C12H16BrNO3 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “2-Bromo-N-(2,4-dimethoxyphenyl)propanamide” is 302.16 . The SMILES string representation of the molecule is O=C(C(CC)Br)NC(C(OC)=C1)=CC=C1OC .Physical And Chemical Properties Analysis
“2-Bromo-N-(2,4-dimethoxyphenyl)propanamide” is a solid substance . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Herbicidal Activity
- A study examined the crystal structure and herbicidal activity of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, synthesized using bromine as a cyclic reagent. This compound showed effectiveness in herbicidal activity, demonstrating its potential application in agriculture (Liu et al., 2008).
Carbonic Anhydrase Inhibitory Properties
- Research on bromophenols, including (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, revealed their inhibitory capacities on human carbonic anhydrase, an enzyme important in various physiological processes. Some synthesized bromophenols showed promising inhibitory activity, suggesting their potential in developing treatments for diseases like glaucoma and osteoporosis (Balaydın et al., 2012).
Synthesis and Molecular Structure
- The synthesis and molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide were analyzed. This compound was identified as an efficient fluorescent ATRP initiator in polymerizations, highlighting its potential application in materials science (Kulai & Mallet-Ladeira, 2016).
Antimicrobial Properties
- A study synthesized arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment. These compounds, including variants with bromine, were tested for antibacterial and antifungal activity, showing potential in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Electrochemical Reduction
- Research on the electrochemical reduction of a bromo-propargyloxy ester, which includes bromo and dimethoxyphenyl groups, has implications for understanding the electrochemical behavior of similar compounds and their potential applications in synthetic chemistry (Esteves et al., 2003).
Safety and Hazards
Zukünftige Richtungen
As “2-Bromo-N-(2,4-dimethoxyphenyl)propanamide” is provided to early discovery researchers as part of a collection of unique chemicals , it could be used in various research areas including drug discovery, material science, and chemical biology. The specific future directions would depend on the results of these research studies.
Eigenschaften
IUPAC Name |
2-bromo-N-(2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-9-5-4-8(15-2)6-10(9)16-3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXAXEZTVSKABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2368516.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)
![2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368519.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2368522.png)
![N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2368524.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)


![N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2368533.png)
![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride](/img/structure/B2368535.png)

